![molecular formula C13H15N3 B7575622 4-[(1-Cyanobutan-2-ylamino)methyl]benzonitrile](/img/structure/B7575622.png)
4-[(1-Cyanobutan-2-ylamino)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-Cyanobutan-2-ylamino)methyl]benzonitrile, commonly known as BMS-986165, is a small molecule inhibitor of TYK2, which is a member of the JAK family of kinases. BMS-986165 has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Mécanisme D'action
BMS-986165 is a selective inhibitor of TYK2, which is a member of the JAK family of kinases. TYK2 plays a key role in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 blocks the downstream signaling of these cytokines, leading to reduced inflammation and improved disease outcomes.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and type I interferons, in preclinical models of autoimmune diseases. BMS-986165 has also been shown to reduce the activation and proliferation of immune cells, including T cells and B cells. These effects contribute to the anti-inflammatory and immunomodulatory properties of BMS-986165.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BMS-986165 is its selectivity for TYK2, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it a convenient and practical option for clinical use. However, one limitation of BMS-986165 is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
Future research on BMS-986165 could focus on its potential use in combination with other therapies for autoimmune diseases. Additionally, further studies could investigate the safety and efficacy of BMS-986165 in clinical trials, with a focus on identifying optimal dosing regimens and patient populations. Finally, studies could investigate the potential use of BMS-986165 in other disease indications, such as cancer or viral infections.
Méthodes De Synthèse
The synthesis of BMS-986165 involves several steps, including the reaction of 4-bromobenzonitrile with 2-cyanobutan-1-amine to form 4-(2-cyanobutan-1-ylamino)benzonitrile. This intermediate is then reacted with formaldehyde and hydrogen cyanide to produce 4-[(1-cyanobutan-2-ylamino)methyl]benzonitrile.
Applications De Recherche Scientifique
BMS-986165 has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, BMS-986165 was shown to reduce skin inflammation and improve skin histology. In a mouse model of lupus, BMS-986165 was shown to reduce autoantibody production and improve kidney function. In a mouse model of inflammatory bowel disease, BMS-986165 was shown to reduce inflammation and improve intestinal histology.
Propriétés
IUPAC Name |
4-[(1-cyanobutan-2-ylamino)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-13(7-8-14)16-10-12-5-3-11(9-15)4-6-12/h3-6,13,16H,2,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSVUFBMUHCWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NCC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Cyanobutan-2-ylamino)methyl]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

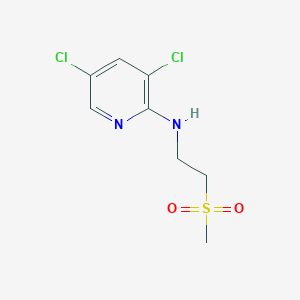
![N'-[1-(5-bromo-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7575550.png)
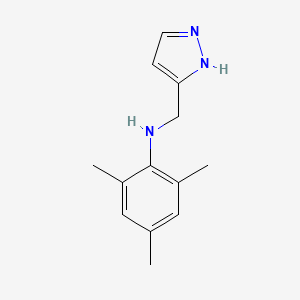
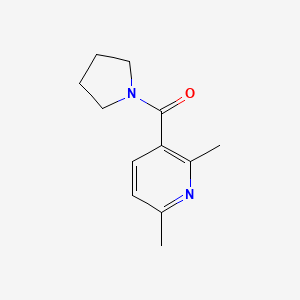
![3-[[(3-Hydroxypyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575583.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7575587.png)
![N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575598.png)
![N-[(2-bromo-4-fluorophenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7575600.png)
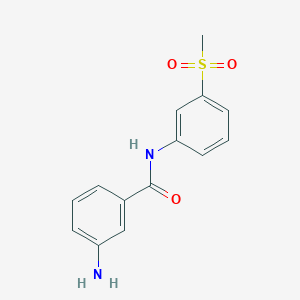
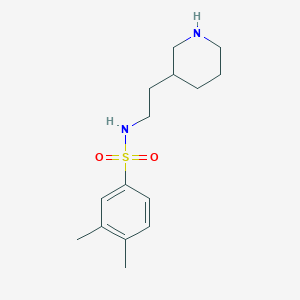
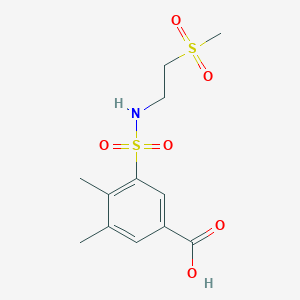
![3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575632.png)
![3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid](/img/structure/B7575639.png)
![3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid](/img/structure/B7575656.png)